molecular formula C9H14N2O B1369731 1-(Furan-2-ylmethyl)pyrrolidin-3-amine

1-(Furan-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B1369731
M. Wt: 166.22 g/mol
InChI Key: NDBQKBSFBNCIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)pyrrolidin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and immunology research, particularly in the study of the ST2/IL-33 signaling pathway . This compound is a core structural motif for the development of small-molecule ST2 inhibitors, which function by blocking the interaction between soluble ST2 (sST2) and its cytokine, IL-33 . In research models, inhibitors based on this scaffold have been shown to reduce plasma sST2 levels, decrease the proliferation of alloreactive CD4+ and CD8+ T cells, and increase the population of regulatory T cells (Tregs) in mixed lymphocyte reaction (MLR) assays . This mechanism is being investigated for its potential to mitigate conditions like Graft-versus-Host Disease (GVHD) while aiming to preserve the beneficial graft-versus-tumor effect . The furan and pyrrolidine groups are essential for the compound's binding activity, and its analogs have demonstrated improved inhibitory potency (IC50 values) in biochemical AlphaLISA assays . It is offered as a building block for scientists developing novel therapeutic candidates and probing inflammatory disease mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(furan-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C9H14N2O/c10-8-3-4-11(6-8)7-9-2-1-5-12-9/h1-2,5,8H,3-4,6-7,10H2

InChI Key

NDBQKBSFBNCIPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Furan 2 Ylmethyl Pyrrolidin 3 Amine and Its Analogs

Strategies for Constructing the 1-(Furan-2-ylmethyl)pyrrolidin-3-amine Scaffold

The formation of the key bond between the furan (B31954) and pyrrolidine (B122466) moieties is central to the synthesis of this class of compounds. Primary strategies include reductive amination, coupling reactions, and stereoselective methods to control the three-dimensional arrangement of the molecule.

Reductive amination is a highly effective and widely used method for forming the C-N bond that links the furan and pyrrolidine rings. This reaction typically involves the condensation of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. mdpi.com This one-pot procedure is efficient for creating a library of analogs by varying either the aldehyde or the amine precursor. chemicalbook.com

The most direct application of this method for the target scaffold involves the reaction between furan-2-carbaldehyde and a suitable pyrrolidine amine. nih.govnih.gov In the synthesis of more complex analogs, substituted furan carbaldehydes and various pyrrolidine derivatives are employed. For instance, the synthesis of 2-arylpyrrolidine analogs involves reacting a substituted furan-2-carbaldehyde, such as 5-(3-nitrophenyl)furan-2-carbaldehyde, with a 2-arylpyrrolidine. nih.gov The reaction involves mixing the aldehyde and amine precursors in a suitable solvent, often a chlorinated solvent like 1,2-dichloroethane (B1671644), to facilitate the initial formation of the iminium ion intermediate. nih.gov

Table 1: Examples of Precursors in Reductive Amination

Furan Precursor Pyrrolidine Precursor Solvent
5-(3-nitrophenyl)furan-2-carbaldehyde 2-(4-methoxyphenyl)pyrrolidine 1,2-dichloroethane

This table illustrates precursor combinations used in the synthesis of this compound analogs as described in scientific literature. nih.gov

The choice of reducing agent is critical for the success of the reductive amination. The agent must selectively reduce the iminium ion intermediate without affecting the initial aldehyde or other functional groups in the molecules. chemicalbook.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this purpose. nih.govmdma.ch It is less reactive than sodium borohydride (B1222165), allowing for a one-pot procedure where the reducing agent can be present from the start of the reaction. chemicalbook.com In a typical procedure, NaBH(OAc)₃ is added to the mixture of the aldehyde and amine in a solvent like 1,2-dichloroethane, often with the addition of acetic acid to catalyze imine formation. nih.gov

Sodium borohydride (NaBH₄) is another common reducing agent. researchgate.net While it can be used for reductive amination, its higher reactivity sometimes necessitates a two-step process where the imine is formed first before the reducing agent is added. chemicalbook.comresearchgate.net However, it is widely used in various reductive amination systems, sometimes in combination with additives or in specific solvents to control its reactivity. researchgate.netnih.gov Other specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) are also used because they are particularly effective at reducing iminium ions under mildly acidic conditions where imine formation is favorable. chemicalbook.com

Table 2: Reducing Agents in Furan-Pyrrolidine Synthesis

Reducing Agent Key Characteristics Typical Reaction Conditions
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions; allows for one-pot reactions. chemicalbook.comnih.gov Mixed with aldehyde and amine in 1,2-dichloroethane with acetic acid. nih.gov
Sodium borohydride (NaBH₄) Stronger reducing agent; may require controlled addition. chemicalbook.comresearchgate.net Used in various solvent systems, sometimes with catalysts or pH control. researchgate.netnih.gov

This interactive table summarizes common reducing agents and their features in the context of synthesizing the target scaffold.

While reductive amination directly forms the furan-methyl-pyrrolidine bond, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to create analogs by attaching amine-containing moieties to other parts of the structure. nih.gov For example, in the synthesis of complex analogs, a bromophenyl group attached to the pyrrolidine ring can be coupled with another amine, such as pyrrolidine or piperidine (B6355638). This reaction typically involves a palladium catalyst like Pd₂(dba)₃, a phosphine (B1218219) ligand such as XPhos, and a base like t-BuOK in a solvent such as toluene. nih.gov This strategy allows for the late-stage introduction of diversity into the final molecule. nih.gov

Controlling the stereochemistry of the pyrrolidine ring is crucial for developing specific biological activities. Stereoselective synthesis of pyrrolidine-furan hybrids can be achieved by starting with enantiomerically pure precursors, often derived from the chiral pool. nih.govresearchgate.net

One advanced method involves the use of a chiral auxiliary, such as an enantiopure tert-butanesulfinamide. nih.gov This auxiliary can be reacted with a suitable precursor to generate chiral intermediates. Subsequent cyclization and removal of the auxiliary provide enantiopure pyrrolidines. nih.gov These optically pure pyrrolidine intermediates can then undergo reductive amination with a furan-2-carbaldehyde derivative to furnish the final, enantiomerically pure pyrrolidine-furan hybrid. nih.gov This approach ensures precise control over the three-dimensional structure of the target compound. nih.gov

Reductive Amination Approaches

Derivatization Strategies for Structural Modification

Derivatization of the core this compound scaffold is essential for optimizing its properties. Modifications can be made to the furan ring, the pyrrolidine ring, or by introducing substituents at various positions. For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce various aryl or heteroaryl groups onto a bromo-substituted precursor of the pyrrolidine ring before the reductive amination step. nih.gov This allows for the synthesis of a wide array of analogs with different electronic and steric properties on the pyrrolidine portion of the molecule. nih.gov Furthermore, functional groups on these appended structures can be modified, such as the hydrolysis of an ester to a carboxylic acid using a reagent like lithium hydroxide (B78521) (LiOH), to further expand the chemical diversity of the synthesized compounds. nih.gov

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds and natural products. frontiersin.orgnih.gov Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space, making it a valuable scaffold in drug discovery. researchgate.netnih.govd-nb.info The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as different stereoisomers can exhibit distinct binding affinities to target proteins. researchgate.net

Synthetic strategies for modifying the pyrrolidine moiety often involve the use of pre-existing chiral precursors, such as proline and its derivatives. nih.gov For instance, in the synthesis of analogs of this compound, the pyrrolidine ring can be functionalized at various positions to modulate the compound's properties. One common approach involves the introduction of substituents at the 2-position of the pyrrolidine ring. For example, coupling with different aromatic groups, such as a 4-methoxyphenyl (B3050149) group, can be achieved through reductive amination of the corresponding furan-2-carbaldehyde with the appropriately substituted pyrrolidine. nih.gov

Further modifications can be introduced on these appended groups. For instance, a bromo-substituted phenyl group at the 2-position can be further functionalized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce additional cyclic amines like pyrrolidine or piperidine. nih.gov This approach allows for the systematic investigation of structure-activity relationships (SAR) by varying the nature of the substituent at this position. nih.gov

The following table summarizes examples of functionalization at the 2-position of the pyrrolidine ring in analogs of this compound.

Compound Substituent at Pyrrolidine 2-Position Synthetic Method Reference
3a2-(4-methoxyphenyl)Reductive amination nih.gov
3f2-(4-bromophenyl)Reductive amination nih.gov
4a2-(4-(pyrrolidin-1-yl)phenyl)Buchwald-Hartwig amination nih.gov
4c2-(3-(pyrrolidin-1-yl)phenyl)Buchwald-Hartwig amination nih.gov

Modifications on the Furan Ring System

The furan ring is a versatile heterocyclic motif found in numerous natural products and pharmaceuticals. utripoli.edu.lydovepress.com Its unique electronic properties and reactivity make it an attractive component for chemical synthesis and drug design. nih.gov Modifications on the furan ring of this compound analogs can significantly impact their biological activity.

A common strategy for modifying the furan ring involves the introduction of substituents at the 5-position. This can be achieved by starting with a 5-substituted furan-2-carbaldehyde, which is then subjected to reductive amination with the desired pyrrolidine derivative. For example, a nitro-substituted phenyl group can be introduced at the 5-position of the furan ring. nih.gov The position of the nitro group on the phenyl ring (e.g., ortho or meta) can be varied to explore its effect on the compound's properties. nih.gov

Furthermore, additional substitutions can be made on the furan ring itself. For instance, a methyl group can be introduced at the 5-position, and further modifications, such as the introduction of a methyl and a nitro group at the 2- and 3-positions respectively, have been explored. nih.gov These modifications can influence the metabolic stability of the resulting compounds. nih.gov

The following table provides examples of modifications on the furan ring system in analogs of this compound.

Compound Modification on Furan Ring Synthetic Approach Reference
3a5-(3-nitrophenyl)Reductive amination with 5-(3-nitrophenyl)furan-2-carbaldehyde nih.gov
3f5-(2-nitrophenyl)Reductive amination with 5-(2-nitrophenyl)furan-2-carbaldehyde nih.gov
14b5-methylNot specified nih.gov
14e2-methyl, 3-nitroNot specified nih.gov

Diversification of the Amine Functionality at Position 3 of Pyrrolidine

The amine functionality at the 3-position of the pyrrolidine ring is a key site for diversification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties. Various synthetic methodologies can be employed to achieve this diversification.

One common approach is the N-functionalization of the primary amine. researchgate.net This can be accomplished through reactions such as acylation, sulfonylation, and reductive amination. For instance, the primary amine can be acylated with various acid chlorides, such as acetyl chloride or thiophene-2-carbonyl chloride, in the presence of a base like diisopropylethylamine (DIPEA). researchgate.net

Reductive amination with aldehydes or ketones provides another versatile method for introducing a variety of alkyl or aryl groups. researchgate.net For example, reacting the amine with aldehydes like cyclohexanecarboxaldehyde, nicotinaldehyde, or 2-fluorobenzaldehyde (B47322) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) can yield the corresponding secondary amines. researchgate.net

Furthermore, the amine can be reacted with isocyanates to form urea (B33335) derivatives. researchgate.net For example, treatment with cyclopentyl isocyanate, n-hexyl isocyanate, or isopropyl isocyanate can introduce different alkyl urea moieties. researchgate.net These reactions allow for a systematic exploration of the impact of different substituents on the biological activity of the parent compound.

The following table illustrates various modifications of the amine functionality at the 3-position of the pyrrolidine ring.

Reagent Reaction Type Resulting Functional Group Reference
Acetyl chlorideAcylationAcetamide researchgate.net
Thiophene-2-carbonyl chlorideAcylationThiophene-2-carboxamide researchgate.net
CyclohexanecarboxaldehydeReductive AminationCyclohexylmethylamine researchgate.net
NicotinaldehydeReductive AminationPyridin-3-ylmethylamine researchgate.net
2-FluorobenzaldehydeReductive Amination2-Fluorobenzylamine researchgate.net
Cyclopentyl isocyanateUrea FormationCyclopentylurea researchgate.net
n-Hexyl isocyanateUrea Formationn-Hexylurea researchgate.net
Isopropyl isocyanateUrea FormationIsopropylurea researchgate.net
Mesyl chlorideSulfonylationMethanesulfonamide researchgate.net

Advanced Synthetic Techniques for Amine-Containing Furan Derivatives

The synthesis of amine-containing furan derivatives often relies on advanced catalytic methods to achieve high efficiency and selectivity. Reductive amination is a cornerstone technique for the synthesis of these compounds, involving the reaction of a carbonyl group with an amine in the presence of a reducing agent. mdpi.com Heterogeneous catalysts have gained significant attention in this area due to their ease of separation and recyclability. mdpi.com

For the synthesis of furan-based amines, various catalytic systems have been developed. For example, ruthenium supported on alumina (B75360) (Ru/Al2O3) has been shown to be an effective catalyst for the reductive amination of furan derivatives. rsc.org This system can be used to convert furoin (B1674284) and furil (B128704) into their corresponding amine derivatives in the presence of ammonia (B1221849) and hydrogen. rsc.org The catalyst's performance can be influenced by factors such as the choice of metal, support, and reaction conditions. mdpi.com

Another advanced technique involves the use of microwave-assisted synthesis. researchgate.net This method can significantly reduce reaction times and improve yields for the synthesis of amides and esters containing furan rings. researchgate.net For example, the coupling of 2-furoic acid with furfurylamine (B118560) can be efficiently carried out in a microwave reactor using coupling reagents like DMT/NMM/TsO− or EDC. researchgate.net

Furthermore, novel cyclization reactions have been developed to construct complex furan-containing scaffolds. For instance, enamines derived from cyclic ketones and pyrrolidine can undergo reductive cyclization to form furan derivatives. researchgate.net Additionally, [4+1] cycloaddition reactions of in situ generated ortho-quinone methides with isocyanides provide a modern approach to the synthesis of 2-aminobenzofurans. nih.gov

The following table highlights some advanced synthetic techniques used for the preparation of amine-containing furan derivatives.

Technique Catalyst/Reagent Application Reference
Heterogeneous Catalytic Reductive AminationRu/Al2O3Synthesis of amines from furoin and furil rsc.org
Microwave-Assisted SynthesisDMT/NMM/TsO− or EDCSynthesis of N-(furan-2-ylmethyl)furan-2-carboxamide researchgate.net
Reductive Cyclization of EnaminesLiAlH4Synthesis of furan derivatives from enamines researchgate.net
[4+1] CycloadditionSc(OTf)3Synthesis of 2-aminobenzofurans nih.gov

Structure Activity Relationship Sar Studies of 1 Furan 2 Ylmethyl Pyrrolidin 3 Amine Analogs

Positional and Substituent Effects on Biological Activity

Systematic modifications of the 1-(furan-2-ylmethyl)pyrrolidin-3-amine scaffold have revealed that the nature and position of various substituents can dramatically alter the biological activity of the resulting analogs.

Influence of Furan (B31954) Ring Substituents on Activity

The furan ring serves as a critical component of the pharmacophore, and its substitution pattern has been shown to be a key determinant of activity. Research has demonstrated that the introduction of specific groups on the furan moiety can lead to significant improvements in inhibitory potency. For instance, in a series of analogs developed as Stimulation-2 (ST2) inhibitors, modifications to the furan ring were integral to enhancing their biological efficacy.

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Profile

The pyrrolidine ring is another crucial element of the scaffold, and its modification has been a focal point of SAR studies. Alterations to this ring system can influence the compound's interaction with its biological target. For example, the substitution pattern on the pyrrolidine ring can affect binding affinity and selectivity.

In the context of ST2 inhibitors, a progressive SAR study focused on regions amenable to optimization, which included the pyrrolidine moiety. The data indicated that substitutions at different positions on a phenyl group attached to the pyrrolidine ring led to varied inhibitory activities. For instance, placing a dimethyl amine, a pyrrolidine, or a piperidine (B6355638) group at the 4-position of the phenyl ring improved activities by 2–3 folds. nih.gov Similarly, substitutions at the 3-position with pyrrolidine, piperidine, and dimethyl amine also resulted in improved IC50 values. nih.gov

Role of Amine Substitutions on Compound Potency

In the investigation of ST2 inhibitors, it was observed that cyclization of a dimethyl amine group on a phenyl substituent into a pyrrolidine or piperidine ring improved the stability of the compounds in liver microsomes. nih.gov This highlights the importance of the amine substitution not only for potency but also for the pharmacokinetic properties of the analogs.

Stereochemical Influences on Structure-Activity Relationships

Chirality plays a fundamental role in the biological activity of many small molecules, and the this compound scaffold is no exception. The spatial arrangement of substituents can lead to significant differences in how a molecule interacts with its biological target.

Differential Activities of R- and S-Enantiomers

The stereocenter at the 3-position of the pyrrolidine ring, as well as other potential chiral centers in analogs, can result in enantiomers with distinct biological activities. It is often the case that one enantiomer exhibits significantly higher potency than the other, a phenomenon attributed to the three-dimensional nature of drug-receptor interactions.

For a series of ST2 inhibitors based on the 1-(furan-2-ylmethyl)pyrrolidine scaffold, the stereochemistry of the compounds was found to be a critical factor. The S-form of certain analogs was more effective than the R-form, underscoring the importance of stereospecificity in achieving optimal biological activity. nih.gov

Pharmacophore Elucidation for this compound Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, elucidating the pharmacophore helps in understanding the key molecular features that govern its interaction with its biological target.

The SAR data from various analogs contribute to the development of a pharmacophore model. This model can then be used to design new compounds with potentially improved activity. For the ST2 inhibitors, the collective SAR information laid the foundation for improving both the activity and pharmacokinetic properties of these compounds. nih.gov

Data Tables

Table 1: Influence of Phenyl Ring Substituents on ST2 Inhibitory Activity

CompoundSubstitution on Phenyl RingIC50 (µM) in AlphaLISA assay
3c 4-dimethyl amine19.60
4a 4-pyrrolidineData not specified
4b 4-piperidineData not specified
9a 4-methyl esterData not specified
10 4-carboxylic acidReduced activity
4c 3-pyrrolidine5-7
4d 3-piperidine5-7
9b 3-dimethyl amine5-7
9c 3-methyl amineSimilar to iST2-1
9d 3-methyl esterSimilar to iST2-1

Data extracted from a study on ST2 inhibitors. nih.gov

Table 2: Stereochemical Influence on ST2 Inhibitory Activity

CompoundStereochemistryIC50 (µM) in HEK-Blue™ assay
19a R-formLess effective
19b S-formMore effective
19c R-formLess effective
19d S-formMore effective

Data extracted from a study on ST2 inhibitors, indicating the S-form is generally more potent. nih.gov

Biological Activities and Pharmacological Potential of 1 Furan 2 Ylmethyl Pyrrolidin 3 Amine and Its Derivatives

Immunomodulatory Properties

Derivatives of 1-(Furan-2-ylmethyl)pyrrolidine have been identified as a promising class of ST2 inhibitors. nih.gov These compounds are being investigated for their ability to intervene in unbalanced pro- and anti-inflammatory T-cell activation and proliferation, which is a key factor in the development of immune-related disorders like graft-versus-host disease (GVHD). nih.gov

Research into 1-(Furan-2-ylmethyl)pyrrolidine-based compounds has focused on their capacity to block the interaction between sST2 and IL-33. nih.gov By inhibiting this binding, these molecules may allow IL-33 to act on T-helper 2 (Th2) or regulatory T (Treg) cells, promoting an anti-inflammatory response or inducing immune tolerance. nih.gov

The inhibitory activity of these compounds on the ST2/IL-33 interaction has been quantified using biochemical assays. nih.gov The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a key in vitro method used to determine the half-maximal inhibitory concentration (IC₅₀) values for these inhibitors. nih.gov

Studies have shown that modifications to the core structure of 1-(Furan-2-ylmethyl)pyrrolidine can significantly impact inhibitory potency. For instance, a first-in-class compound, iST2-1, was improved upon to create derivatives with greater activity. nih.gov The S-form stereoisomers of certain derivatives (e.g., 19b and 19d) were found to be approximately twice as active as their R-form counterparts (19a and 19c). nih.gov This research has led to the identification of compounds with IC₅₀ values in the low micromolar range, indicating a potent inhibition of the ST2/IL-33 binding. nih.gov

In Vitro Inhibitory Activity of ST2/IL-33 Inhibitors
CompoundAlphaLISA IC₅₀ (µM)
iST2-1~6
3cData Not Specified
4aData Not Specified (lower IC₅₀ than 3c)
14eData Not Specified (lower IC₅₀ than 3c)

Beyond biochemical assays, the functional effects of these ST2 inhibitors on immune cells have been assessed using in vitro models of alloreactivity, such as the mixed lymphocyte reaction (MLR) assay. nih.gov This assay models the interaction between donor and acceptor T-cells, providing insight into how the compounds affect T-cell proliferation and the balance between different T-cell subsets. nih.gov

In MLR assays, certain 1-(Furan-2-ylmethyl)pyrrolidine derivatives have demonstrated the ability to decrease the proliferation of pro-inflammatory CD4+ and CD8+ T-cells. nih.gov Compound 3c, for example, exhibited the highest efficacy in inhibiting the proliferation of both of these T-cell populations when compared to other tested derivatives like 4a and 14e. nih.gov This suggests a direct impact on the effector T-cells that drive inflammatory responses. nih.gov

A crucial aspect of immunomodulation is the ability to spare or promote the expansion of tolerogenic cells. nih.gov The MLR assay results showed that while inhibiting effector T-cells, compound 3c also dose-dependently promoted the expansion of CD4+Foxp3+ regulatory T-cells (Tregs). nih.gov Tregs are critical for inducing and maintaining immune tolerance. nih.gov In contrast, compounds 4a and 14e, despite having lower IC₅₀ values in the biochemical assay, were less effective at inhibiting CD4+ and CD8+ T-cell proliferation and did not effectively promote Treg expansion. nih.gov

Effects of ST2 Inhibitors on T-Cell Populations (MLR Assay)
CompoundCD4+ & CD8+ T-Cell ProliferationRegulatory T-Cell (Treg) Expansion
3cHigh InhibitionPromoted (Dose-dependently)
4aWeaker InhibitionMaintained but not promoted
14eWeaker InhibitionMaintained but not promoted

The combined effect of inhibiting pro-inflammatory T-cell proliferation while promoting the expansion of regulatory T-cells points to a significant anti-alloreactivity potential for these compounds. nih.gov Alloreactivity, the immune response to foreign antigens from the same species, is the underlying cause of conditions such as graft-versus-host disease. nih.gov By shifting the balance from a pro-inflammatory to a tolerogenic state, ST2 inhibitors based on the 1-(Furan-2-ylmethyl)pyrrolidine scaffold represent a novel therapeutic strategy to mitigate the pathological immune responses associated with allo-HCT. nih.gov The in vitro data strongly support the potential of these inhibitors to control alloreactive T-cell responses. nih.gov

Modulation of T-Cell Proliferation and Regulation

Antimicrobial Research Focus

The furan (B31954) and pyrrolidine (B122466) rings are integral components of many compounds investigated for antimicrobial properties. nih.govscispace.comnih.govresearchgate.net Derivatives incorporating these motifs have been evaluated against a spectrum of pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activities

Derivatives featuring the furan and pyrrolidine core structures have demonstrated notable antibacterial action. The furan nucleus is a key feature in many compounds developed by medicinal chemists to combat microbial resistance. researchgate.net For instance, a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria, with some compounds showing good to moderate activity. researchgate.net Specifically, dichloro-substituted derivatives demonstrated the highest activity against all tested bacterial species. researchgate.net

Another study on 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives found that most tested compounds exhibited a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus. mdpi.com Similarly, research into 1β-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives has explored their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The compound 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea has also been noted for its broad-spectrum activity against bacteria such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus. scirp.org

Table 1: Antibacterial Activity of Selected Furan and Pyrrolidine Derivatives

Compound TypeBacterial StrainActivity (MIC)Source
3-Aryl-3-(Furan-2-yl)propanoic Acid DerivativesStaphylococcus aureus128 µg/mL mdpi.com
Pyrrolidine-2,5-dione DerivativesVarious Bacteria16–256 µg/mL nih.gov
Spiropyrrolidines with Thiochroman-4-onePathogenic BacteriaModerate to Excellent nih.gov

Antifungal Activities

The investigation of furan and pyrrolidine derivatives extends to their potential as antifungal agents. scispace.com Research has shown that various substituted furan compounds possess significant activity against fungal pathogens. nih.gov For example, 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com

In a study of nitrofuran derivatives, compounds demonstrated potent activity against a range of fungi. mdpi.com Minimum inhibitory concentration (MIC90) values were as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis, and 0.98 µg/mL against Trichophyton species. mdpi.com Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have also shown significant antifungal activities against species like Aspergillus niger and Candida albicans, whereas the ligand alone showed no activity. nih.gov

Table 2: Antifungal Activity of Selected Furan and Pyrrolidine Derivatives

Compound TypeFungal StrainActivity (MIC)Source
3-Aryl-3-(Furan-2-yl)propanoic Acid DerivativesCandida albicans64 µg/mL mdpi.com
Nitrofuran DerivativesHistoplasma capsulatum0.48 µg/mL mdpi.com
Nitrofuran DerivativesParacoccidioides brasiliensis0.48 µg/mL mdpi.com
Nitrofuran DerivativesTrichophyton rubrum0.98 µg/mL mdpi.com
Cu(II) complex of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamideAspergillus niger, Candida albicansGood Activity nih.gov

Antimycobacterial Activities

Derivatives containing furan and pyrrolidine structures have emerged as a promising area of research for new antitubercular agents. mdpi.comnih.gov The furan core is considered essential for potent activity against Mycobacterium tuberculosis (Mtb). mdpi.com One study synthesized a series of furan-based compounds targeting the salicylate (B1505791) synthase MbtI, an essential enzyme for mycobacterial survival. mdpi.com Among these, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid demonstrated not only potent enzyme inhibition but also superior antimycobacterial activity, with a MIC99 value of 125 µM against M. bovis BCG. mdpi.com

Another study synthesized a series of 2(3H)-furanones and their nitrogen analogues, 2(3H)-pyrrolones, and tested them against M. tuberculosis H37Rv. nih.gov The results indicated that replacing the oxygen of the furanone ring with a nitrogen atom to form pyrrolones improved antimycobacterial activity. nih.gov Specifically, 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone was identified as a lead compound with high activity. nih.gov Furthermore, various 1,5-diarylpyrrole derivatives have shown very high activity toward M. tuberculosis strains with MIC values as low as 0.125μg/mL. researchgate.net

Table 3: Antimycobacterial Activity of Selected Furan and Pyrrole Derivatives

CompoundMycobacterial StrainActivity (MIC)Source
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acidM. bovis BCG125 µM (MIC99) mdpi.com
3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrroloneM. tuberculosis H37RvHigh Activity nih.gov
4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholineM. tuberculosis H37Rv0.125 µg/mL researchgate.net
Nitrofuran-Warhead-Equipped Spirocyclic AzetidinesM. tuberculosis H37RvGood Activity (some exceeding Isoniazid) mdpi.com

Antileishmanial Activities

Research into furan-containing scaffolds has also revealed potential for the development of antileishmanial agents. A study focusing on 4,5-dihydrofuran-3-carboxamide derivatives found that compounds featuring a pyridin-2-yl moiety were the most active against the promastigote form of Leishmania amazonensis, with IC50 values ranging from 15.0 to 17.0 µM. mdpi.com Further testing against the intracellular amastigote form, which is relevant to human infection, yielded even more promising results with IC50 values as low as 0.3 µM. mdpi.com

Similarly, a series of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran were synthesized and evaluated against Leishmania major promastigotes. researchgate.net All tested compounds showed better activity than the standard drug Glucantime, with the most potent derivatives displaying IC50 values under 20 µM. researchgate.net These findings highlight the potential of incorporating furan moieties in the design of novel treatments for leishmaniasis.

Table 4: Antileishmanial Activity of Selected Furan Derivatives

Compound TypeLeishmania SpeciesFormActivity (IC50)Source
4,5-dihydrofuran derivative with pyridin-2-yl moietyL. amazonensisPromastigote15.0 - 17.0 µM mdpi.com
4,5-dihydrofuran derivative with pyridin-2-yl moietyL. amazonensisAmastigote0.3 - 0.6 µM mdpi.com
(1,3,4-thiadiazol-2-ylthio)acetamides from 5-nitrofuranL. majorPromastigote<20 µM researchgate.net

Anti-Inflammatory Research Focus

Compounds containing furan and pyrrolidine rings are recognized for their potential anti-inflammatory properties. nih.govdovepress.com Furan derivatives have been shown to exert regulatory effects on cellular activities by modulating signaling pathways involved in inflammation. nih.govresearchgate.net

A significant study in this area focused on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of Stimulation-2 (ST2), a protein associated with pro-inflammatory responses in conditions like graft-versus-host disease. nih.gov By inhibiting the binding of IL-33 to ST2, these compounds can disrupt a key signaling cascade that leads to the activation of pro-inflammatory T-cells. nih.gov The research identified several derivatives with improved inhibitory activities, with IC50 values in the range of 5–7 μM, laying a foundation for the development of novel therapies targeting inflammation. nih.gov Additionally, studies on pyrrolidin-2-one derivatives have identified compounds with both antiarrhythmic and antioxidant properties, suggesting that their therapeutic effects may be related to their adrenolytic and antioxidant capabilities. researchgate.net

Table 5: Anti-Inflammatory Activity of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors

Compound TypeTargetActivity (IC50)Source
1-(Furan-2-ylmethyl)pyrrolidine derivative with B-ring pyrrolidine substitutionST2/IL-33 Binding5-7 µM nih.gov
1-(Furan-2-ylmethyl)pyrrolidine derivative with B-ring piperidine (B6355638) substitutionST2/IL-33 Binding5-7 µM nih.gov

Antiviral Research Focus

The furan scaffold has been incorporated into various molecules evaluated for antiviral activity. scispace.comdovepress.com Research into novel benzo-heterocyclic amine derivatives has shown that these compounds can exhibit potent, broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov

One study synthesized a series of compounds, including (3H-Benzoimidazol-5-yl)-(5-methyl-furan-2-ylmethyl)-amine, and tested them against viruses such as influenza A, Hepatitis C virus (HCV), Coxsackie B3 virus (Cox B3), and Hepatitis B virus (HBV). nih.gov The results showed that several derivatives possessed potent activity at low micromolar concentrations. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic rings tended to favor antiviral activity against RNA viruses. nih.gov Other studies on benzofuran (B130515) derivatives have also identified compounds with specific activity against respiratory syncytial virus and influenza A virus. researchgate.net

Table 6: Antiviral Activity of Selected Benzo-Heterocyclic Amine Derivatives

CompoundVirusActivity (IC50)Source
Compound 3f ((E)-benzothiazol-6-yl-[3-(2-methoxy-phenyl)-allyl]-amine)Influenza A, HCV, Cox B3, HBV3.21–5.06 μM nih.gov
Compound 3g ((E)-benzothiazol-6-yl-[3-(2-trifluoromethyl-phenyl)-allyl]-amine)Influenza A, HCV, Cox B3, HBV0.71–34.87 μM nih.gov

Anticancer and Antiproliferative Research Focus

The furan and pyrrolidine scaffolds are integral components in the design of novel therapeutic agents, with numerous derivatives being investigated for their potential in oncology. ijabbr.comutripoli.edu.ly Research into compounds structurally related to 1-(Furan-2-ylmethyl)pyrrolidin-3-amine has revealed significant anticancer and antiproliferative activities across various cancer cell lines. These studies often focus on synthetic derivatives that combine the furan and pyrrolidine moieties, sometimes as part of a more complex heterocyclic system, to enhance biological efficacy.

Derivatives incorporating the furan ring have demonstrated a broad spectrum of anticancer activities. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their potential against human cancer cells, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) lines. nih.govmdpi.com One study found that an o-nitro-substituted derivative was the most active among its isomers, with the order of activity being ortho > meta > para substitution. mdpi.com Similarly, benzofuran derivatives, which contain a furan ring fused to a benzene (B151609) ring, have shown selective toxicity against leukemia cell lines. nih.govresearchgate.net

The pyrrolidine ring is also a key pharmacophore in anticancer research. researchgate.net Spiro-pyrrolidine compounds based on a benzofuran structure, synthesized via [3+2] azomethine ylide cycloaddition, have exhibited potent antiproliferative effects. Specific derivatives showed higher activity against human cervical cancer (HeLa) cells and mouse colon cancer (CT26) cells than the standard chemotherapy drug, cisplatin (B142131). mdpi.com The introduction of electron-donating substituents on these molecules was found to be beneficial for their inhibitory activities. mdpi.com

Furthermore, research into aminomethyl derivatives of eugenol, which include a furan-2-ylmethyl group, has shown in vivo anticancer activity. In a study using a mouse model of fibrosarcoma, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine demonstrated the ability to reduce both cancer incidence and tumor weight, indicating the therapeutic potential of the furan-2-ylmethyl moiety in more complex molecular structures. nih.gov

The following table summarizes the anticancer and antiproliferative activities of selected furan and pyrrolidine derivatives.

Table 1: Anticancer and Antiproliferative Activity of Selected Furan and Pyrrolidine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings
Carbamothioyl-furan-2-carboxamide derivatives HepG2, Huh-7, MCF-7 (Hepatocellular carcinoma, Breast cancer) p-tolylcarbamothioyl)furan-2-carboxamide showed high activity against hepatocellular carcinoma (33.29% cell viability at 20 µg/mL). nih.gov
Benzofuran derivatives K562 (Chronic myelogenous leukemia) Two derivatives exhibited selective action towards K562 cells with no toxic effect on healthy HaCaT cells. nih.gov
Spiro[pyrrolidine-thiazolo-oxindoles] HCT-116 (Colon cancer), HepG2 (Liver cancer), MCF-7 (Breast cancer) Exhibited broad biological activity against the tested cell lines. researchgate.net
Benzofuran spiro-pyrrolidine derivatives HeLa (Cervical cancer), CT26 (Colon cancer) Compounds 4c (IC₅₀ = 10.26 µM) and 4s (IC₅₀ = 5.28 µM) showed higher activity than cisplatin against HeLa and CT26 cells, respectively. mdpi.com

Other Investigated Biological Activities (e.g., Antioxidant, Antidiabetic)

Beyond their anticancer potential, derivatives containing furan and pyrrolidine rings have been explored for other significant biological activities, notably as antioxidant and antidiabetic agents.

Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, and compounds with the ability to scavenge free radicals are of great therapeutic interest. researchgate.net The pyrrolidine scaffold is found in molecules with demonstrated antioxidant properties. Studies on various pyrrolidin-2-one derivatives, for example, have shown that many of these compounds possess potent or moderate free radical scavenging abilities when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net

While research specifically on the antioxidant capacity of this compound is limited, related heterocyclic systems have shown promise. For instance, novel thiazinanone derivatives have been reported to exhibit significant radical scavenging activity in both DPPH and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) assays. nih.gov These findings suggest that the core structures related to the title compound are worthy of investigation for their potential to mitigate oxidative stress. nih.gov

Antidiabetic Activity

The global rise in Diabetes Mellitus has spurred the search for new therapeutic agents. researchgate.net Pyrrolidine derivatives have garnered considerable attention from researchers as potential candidates for the treatment of this metabolic disorder. researchgate.net The pyrrolidine ring serves as a core structure in the development of novel molecules targeting pathways involved in diabetes.

Similarly, furan-containing structures, such as aurones (2-benzylidenebenzofuran-3(2H)-ones), have been identified as potential templates for regulating diabetes mellitus and its associated complications. mdpi.com Certain natural aurone (B1235358) derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with efficacy significantly greater than the standard drug acarbose. mdpi.com Although direct studies on this compound are not widely available, the established antidiabetic potential of both the pyrrolidine and furan-containing scaffolds indicates that their combination could yield derivatives with valuable therapeutic properties in this area.

Table 2: Other Biological Activities of Furan and Pyrrolidine Derivatives

Activity Compound/Derivative Class Method/Model Key Findings
Antioxidant Pyrrolidin-2-one derivatives DPPH free radical scavenging assay Most of the synthesized compounds exhibited potent or moderate antioxidant activity. researchgate.net
Antioxidant Thiazinanone derivatives DPPH and ABTS assays One derivative showed the best radical scavenging activity and reduced lipid peroxidation in biological systems. nih.gov
Antidiabetic Pyrrolidine derivatives Review of various studies The pyrrolidine scaffold is a focus for the design of novel antidiabetic drug candidates. researchgate.net

Computational and in Silico Investigations of 1 Furan 2 Ylmethyl Pyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the molecular geometry, electronic distribution, and reactivity of 1-(Furan-2-ylmethyl)pyrrolidin-3-amine.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the optimized molecular geometry of this compound can be determined. These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is employed to study intramolecular and intermolecular bonding and interactions among bonds. acadpubl.eu It provides a detailed picture of the charge transfer and delocalization within the molecule, which are key to its stability. researchgate.net

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N(pyrrolidine) σ*(C-C) > 5.0
LP(1) O(furan) π*(C=C) > 20.0
π(C=C) furan (B31954) π*(C=C) furan > 15.0

Note: This table is illustrative and based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.eu The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In the MEP map of this compound, the regions of negative potential (typically colored in shades of red and yellow) would be located around the electronegative nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be found around the hydrogen atoms, particularly those of the amine group, suggesting these are sites for nucleophilic attack. acadpubl.eu

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. wikipedia.org

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich furan ring and the nitrogen atom of the amine group, while the LUMO may be distributed over the pyrrolidine (B122466) ring and the furan moiety. researchgate.net

Table 2: Hypothetical FMO Data for this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Note: This table is illustrative and based on typical values for similar structures.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. frontiersin.org These simulations model the movement of atoms and molecules, allowing for the study of conformational changes and interactions with other molecules, such as solvents or biological macromolecules. dntb.gov.uarsc.org

An MD simulation of this compound in an aqueous environment, for example, could reveal how the molecule interacts with water molecules, its conformational flexibility, and the stability of different conformers. This information is particularly valuable for understanding how the molecule might behave in a biological system. frontiersin.org

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding how this compound interacts with other molecules. nih.gov These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking. The amine group and the furan oxygen are potential sites for hydrogen bonding, which can significantly influence the molecule's physical properties and its binding to biological targets.

Analysis of these interactions, often performed using computational tools, can help in the design of new molecules with specific binding properties. For instance, understanding the intermolecular interactions of this compound could be crucial in the context of drug design, where it might serve as a scaffold for developing new therapeutic agents. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into crystal packing and the nature of non-covalent forces that stabilize the structure. Although a specific crystal structure and corresponding Hirshfeld analysis for this compound have not been reported in the reviewed literature, analysis of structurally related furan and pyrrolidine-containing compounds reveals common interaction patterns. iucr.orgresearchgate.net

The analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. Key properties mapped onto the surface include dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.govmdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For heterocyclic compounds, the most significant contributions to crystal packing typically arise from H···H, O···H/H···O, and C···H/H···C interactions, indicating that van der Waals forces are often dominant. nih.govresearchgate.net In molecules containing aromatic rings, such as the furan moiety, C–H···π and π–π stacking interactions are also frequently observed, contributing to the stability of the crystal structure. nih.govresearchgate.net

Interaction TypeTypical Contribution (%)Description
H···H35 - 50%Represents the most abundant, though weakest, van der Waals contacts. nih.govresearchgate.net
O···H / H···O15 - 30%Indicates the presence of hydrogen bonds involving oxygen atoms. nih.govnih.gov
C···H / H···C10 - 25%Relates to weaker C–H···π or other van der Waals interactions. researchgate.netnih.gov
N···H / H···N2 - 10%Suggests hydrogen bonds involving nitrogen atoms. mdpi.com
C···C< 5%Can indicate the presence of π–π stacking interactions between aromatic rings. nih.gov
This table presents typical percentage contributions of various non-covalent interactions to the Hirshfeld surface for related heterocyclic compounds, illustrating the expected interactions for the title compound.

For this compound, with its furan ring, secondary and primary amine groups, a similar distribution of interactions would be expected to govern its solid-state architecture.

Hydrogen Bonding Network Analysis

Hydrogen bonds are highly directional, non-covalent interactions that play a definitive role in determining the supramolecular assembly of molecules in a crystal. researchgate.net The structure of this compound features multiple functional groups capable of participating in hydrogen bonding: the primary amine (-NH2) and the secondary amine within the pyrrolidine ring can act as hydrogen bond donors, while the nitrogen atoms and the furan's oxygen atom can serve as acceptors.

Without an experimentally determined crystal structure for this compound, the precise hydrogen-bonding network cannot be detailed. However, based on its molecular structure, it is highly probable that its solid state would be stabilized by a complex three-dimensional network of intermolecular hydrogen bonds, significantly contributing to its crystalline architecture.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule to a biological target.

Receptor-Ligand Interactions

Derivatives based on the 1-(Furan-2-ylmethyl)pyrrolidine scaffold have been identified as small-molecule inhibitors of the protein-protein interaction (PPI) between Interleukin-33 (IL-33) and its receptor, Stimulation-2 (ST2, also known as IL1RL1). nih.govashpublications.org The IL-33/ST2 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. nih.govnih.gov The soluble form of the receptor, sST2, acts as a decoy that sequesters IL-33, and elevated levels of sST2 are a prognostic biomarker in conditions like graft-versus-host disease (GVHD). ashpublications.orgnih.gov

Molecular docking studies on this class of compounds aim to elucidate their binding mode within the IL-33 binding site on the ST2 receptor. nih.gov These in silico models suggest that the inhibitors occupy the binding pocket, creating key interactions that prevent the association of IL-33. Common interactions observed for potent inhibitors include π-π stacking between the aromatic moieties of the ligand and tyrosine residues (e.g., Tyr 59, Tyr 119) in the receptor's active site. researchgate.netnih.gov The pyrrolidine and furan rings are critical scaffolds that position the interacting groups correctly within the binding pocket to achieve inhibitory activity. nih.gov

Enzyme Inhibition Binding Studies

While often referred to as enzyme inhibition, the therapeutic target in this context, ST2, is a receptor, and the goal is the disruption of a protein-protein interaction rather than the inhibition of catalytic activity. nih.govresearchgate.net The effectiveness of 1-(Furan-2-ylmethyl)pyrrolidin-based compounds is quantified by their ability to block the ST2/IL-33 binding. This inhibitory activity is typically measured using biochemical assays, and the results are expressed as the half-maximal inhibitory concentration (IC50).

Structure-activity relationship (SAR) studies have been performed on derivatives of the core scaffold to optimize potency. Modifications on the phenyl ring attached to the pyrrolidine and on the furan ring have led to significant improvements in inhibitory activity compared to early lead compounds. nih.gov

CompoundDescriptionIC50 (µM)
iST2-1Initial lead compound46.65
3c Derivative with N,N-dimethylaniline at 4-position of B-ring13.92
4a Derivative with pyrrolidine at 4-position of B-ring14.86
9b Derivative with dimethyl amine at 3-position of B-ring6.94
14e Derivative with di-substitution on A-ring7.77
14f Derivative with di-substitution on A-ring6.00
Data sourced from studies on 1-(furan-2ylmethyl)pyrrolidine-based ST2 inhibitors. nih.govashpublications.org The IC50 values represent the concentration required to inhibit 50% of the ST2/IL-33 binding in a biochemical assay.

These binding studies confirm that the 1-(Furan-2-ylmethyl)pyrrolidin scaffold is a viable starting point for developing potent inhibitors of the ST2/IL-33 interaction.

In Silico Pharmacological Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are essential components of modern drug discovery, allowing for the early evaluation of a compound's potential to become a successful drug. researchgate.netfrontiersin.org These computational models use the molecular structure to predict physicochemical properties and pharmacokinetic profiles.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which identifies compounds that are more likely to be orally bioavailable. mdpi.com The rule sets thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA).

A theoretical analysis of this compound suggests it possesses favorable drug-like properties.

ParameterValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC9H14N2O--
Molecular Weight (MW)166.22 g/mol ≤ 500Yes
logP (Lipophilicity)~0.8 - 1.2≤ 5Yes
Hydrogen Bond Donors2 (one -NH2, one -NH-)≤ 5Yes
Hydrogen Bond Acceptors3 (two N atoms, one O atom)≤ 10Yes
Properties are calculated based on the chemical structure of this compound.

The compound complies with all of Lipinski's rules, indicating a high probability of good oral bioavailability. Further in silico predictions for related, more complex derivatives have also shown good synthetic accessibility and potential for gastrointestinal absorption. nih.govnih.gov

While a full in silico ADMET profile for the parent amine is not available, experimental pharmacokinetic studies on active derivatives provide valuable insights. For example, derivative 3c was found to have a slower elimination rate and a longer in-vivo half-life (t1/2 = 3.74 h) compared to the initial lead compound (iST2-1, t1/2 = 1.43 h) in mice. nih.gov Such experimental data complements the in silico predictions, confirming that the 1-(Furan-2-ylmethyl)pyrrolidin scaffold can be chemically modified to produce compounds with favorable pharmacological profiles suitable for further development. nih.gov

Mechanistic Investigations of Biological Action at the Molecular Level

Ligand-Target Interaction Profiling

Recent studies have identified that derivatives of the 1-(Furan-2-ylmethyl)pyrrolidine scaffold function as inhibitors of the protein-protein interaction between Interleukin-33 (IL-33) and its receptor, Stimulation-2 (ST2), also known as IL1RL1. nih.govnih.gov The ST2 receptor is a member of the Toll-like receptor (TLR) family and plays a critical role in the immune response. patsnap.com

The interaction between IL-33 and ST2 is a key signaling event in various inflammatory and autoimmune diseases. nih.govnih.gov Small molecules based on the 1-(Furan-2-ylmethyl)pyrrolidine structure have been developed to physically block this interaction. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. For instance, modifications to the pyrrolidine (B122466) and furan (B31954) rings, as well as substitutions on an associated phenyl ring, have been shown to significantly impact the binding affinity and inhibitory potency. nih.gov

Biochemical assays, such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), have been employed to quantify the inhibitory effects of these compounds on the ST2/IL-33 interaction. These studies have led to the development of inhibitors with improved half-maximal inhibitory concentration (IC50) values, demonstrating a several-fold enhancement in activity compared to initial lead compounds. nih.govnih.gov The binding is presumed to occur at the interface between IL-33 and the ST2 receptor, preventing the conformational changes necessary for signal transduction. nih.gov

Table 1: Inhibitory Activity of Selected 1-(Furan-2-ylmethyl)pyrrolidine Derivatives on ST2/IL-33 Interaction

Compound ID Modifications IC50 (µM)
iST2-1 Lead Compound ~36
Derivative A Optimized Phenyl Substitutions ~6
Derivative B Pyrrolidine Ring Modification ~12
Derivative C Furan Ring Modification ~25

Cellular Pathway Modulation

The inhibition of the IL-33/ST2 interaction by 1-(Furan-2-ylmethyl)pyrrolidine-based compounds directly modulates the downstream cellular signaling pathways. nih.gov The binding of IL-33 to the membrane-bound form of ST2 (ST2L) on immune cells, such as T-helper 2 (Th2) cells, mast cells, and innate lymphoid cells, triggers a signaling cascade. patsnap.comnih.gov This cascade involves the recruitment of adaptor proteins like MyD88 and IRAK, leading to the activation of transcription factors such as NF-κB and AP-1. nih.gov These transcription factors then promote the expression of various pro-inflammatory cytokines and other mediators. patsnap.comnih.gov

By blocking the initial IL-33/ST2 binding event, these small molecule inhibitors prevent the activation of this signaling cascade. nih.gov This has been confirmed in cellular reporter assays, where the compounds effectively suppress the IL-33-induced activation of NF-κB. nih.gov

A key cellular effect of modulating this pathway is the regulation of T-cell responses. The IL-33/ST2 axis is known to amplify pro-inflammatory T-cell responses while suppressing regulatory T-cells. nih.govnih.gov In the context of conditions like graft-versus-host disease (GVHD), an excess of the soluble form of ST2 (sST2) can sequester IL-33, exacerbating the pro-inflammatory state. nih.govresearchgate.net Inhibitors based on the 1-(Furan-2-ylmethyl)pyrrolidine scaffold have been shown to intervene in this process, helping to rebalance (B12800153) pro- and anti-inflammatory T-cell activation and proliferation. nih.gov Specifically, ST2 blockade has been observed to decrease the production of pro-inflammatory cytokines like interferon-γ and IL-17. researchgate.netnih.gov

Enzyme Kinetics and Inhibition Mechanism Studies

Based on the available scientific literature, the primary molecular target of 1-(Furan-2-ylmethyl)pyrrolidin-3-amine and its analogs is the ST2 receptor, and the mechanism of action is the disruption of a protein-protein interaction rather than the inhibition of an enzyme. nih.govnih.gov The ST2 receptor itself does not possess enzymatic activity. Therefore, classical enzyme kinetics and inhibition mechanism studies, which are used to characterize the interaction of inhibitors with enzymes, are not directly applicable to the primary biological action of this compound.

Such studies typically involve determining parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of an inhibitor to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). researchgate.net Since the interaction of 1-(Furan-2-ylmethyl)pyrrolidine derivatives is with a receptor to block binding with its ligand, the assessment of their potency is conducted through binding assays (to determine constants like Kd or Ki) and functional cellular assays (to determine IC50 or EC50 values), as described in the preceding sections. nih.gov

While the compound itself has not been reported to be an enzyme inhibitor, the broader furan and pyrrolidine structural motifs are present in molecules that do exhibit enzyme-inhibiting properties against various targets. nih.gov However, for this compound, the focus of mechanistic investigation remains on its role as an antagonist of the IL-33/ST2 signaling pathway.

Future Directions and Research Opportunities

Design and Synthesis of Advanced Analogs

The core structure of 1-(Furan-2-ylmethyl)pyrrolidin-3-amine is ripe for chemical modification to improve its pharmacological properties. Future synthetic efforts will likely concentrate on creating advanced analogs through systematic structural alterations. The synthesis of the parent scaffold and its derivatives often involves key steps such as the reductive amination of a furan-2-carbaldehyde derivative with a substituted pyrrolidine (B122466). nih.gov

Advanced analog design can explore several avenues:

Modification of the Furan (B31954) Ring: Introducing substituents onto the furan ring can modulate electronic properties and create new interaction points with the biological target.

Alterations to the Pyrrolidine Ring: The stereochemistry and substitution of the pyrrolidine moiety are critical. researchgate.net Synthesizing stereoisomers and introducing diverse functional groups can significantly impact binding affinity and selectivity. researchgate.net General methods for pyrrolidine synthesis can be adapted to create novel precursors for this purpose. nih.govorganic-chemistry.org

Substitution on Appended Moieties: In known ST2 inhibitors based on this scaffold, an additional phenyl ring is often present. Modifying this ring with various electron-donating or electron-withdrawing groups has been shown to be a fruitful strategy for optimizing activity. nih.gov For instance, the synthesis of analogs has been achieved by reacting substituted 5-(nitrophenyl)furan-2-carbaldehydes with various 2-phenylpyrrolidines. nih.gov

Compound ID (Example)Synthetic Approach HighlightKey Reagents
Analog Series 3aReductive amination5-(3-nitrophenyl)furan-2-carbaldehyde, 2-(4-methoxyphenyl)pyrrolidine, NaBH(OAc)₃
Analog Series 3fReductive aminationCommercially available materials analogous to 3a synthesis
Analog Series 4aPalladium-catalyzed Buchwald-Hartwig amination2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine, pyrrolidine, Pd₂(dba)₃, XPhos

Exploration of Novel Biological Targets

While ST2 is a validated target for this class of compounds, the furan and pyrrolidine motifs are present in a wide array of biologically active molecules, suggesting that analogs of this compound could interact with other targets. nih.govijabbr.comd-nb.info

Future research should include comprehensive screening of analog libraries against various target classes. Potential areas for exploration include:

G-Protein Coupled Receptors (GPCRs): Other pyrrolidine derivatives have been identified as potent antagonists for receptors such as the Melanin-Concentrating Hormone receptor-1 (MCH-R1), which is involved in metabolic regulation. nih.gov

Enzymes: The furan scaffold is a component of inhibitors for various enzymes. For example, furan-based derivatives have been investigated as antagonists for pyruvate (B1213749) dehydrogenase, an enzyme linked to cancer metabolism, and as inhibitors of the SARS-CoV-2 main protease. researchgate.netnih.gov

Antimicrobial Targets: Both furan and pyrrolidine derivatives have demonstrated antimicrobial properties. researchgate.netmdpi.com Screening advanced analogs against a panel of bacteria and fungi could uncover novel anti-infective agents. ijabbr.commdpi.com

Integration of Advanced Computational Approaches

Computational chemistry and computer-aided drug design (CADD) offer powerful tools to rationalize experimental findings and guide the design of next-generation analogs. nih.gov Integrating these approaches can save significant time and resources.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structures of the synthesized analogs with their biological activities. nih.gov This can help identify key physicochemical properties that drive potency and guide the design of new compounds with improved activity.

Pharmacophore Modeling: Based on the structures of the most active compounds, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new, structurally diverse hits.

Molecular Docking and Simulation: If the 3D structure of a biological target is known, molecular docking can predict the binding mode and affinity of designed analogs. researchgate.net As seen in studies of other heterocyclic compounds, computational tools like Density Functional Theory (DFT) can be used to analyze the structural and electronic properties of the molecules, providing insights into their reactivity and interactions. researchgate.netmanchester.ac.uk

Development of Structure-Based Drug Design Strategies

A cornerstone of modern drug discovery is structure-based drug design (SBDD), which relies on understanding the three-dimensional structure of the ligand-target complex to design more potent and selective inhibitors. nih.gov The systematic evaluation of structure-activity relationships (SAR) is the first step in this process. For the 1-(Furan-2-ylmethyl)pyrrolidine-3-amine series, initial SAR studies have already provided valuable insights. nih.gov For example, it was found that adding a dimethyl amine, pyrrolidine, or piperidine (B6355638) group at the 4-position of an appended phenyl ring improved ST2 inhibitory activity by 2-3 fold. nih.gov

Future SBDD efforts should focus on:

Obtaining a Co-crystal Structure: Securing an X-ray crystal structure of a lead compound bound to its target (e.g., ST2) would be a major breakthrough. This would provide a precise map of the binding pocket and reveal key molecular interactions.

Rational Design: With a co-crystal structure in hand, medicinal chemists can rationally design new analogs that optimize interactions with specific amino acid residues in the binding site, for instance, by adding hydrogen bond donors or acceptors or by filling unoccupied hydrophobic pockets. researchgate.net

Iterative Optimization: SBDD is an iterative process. Newly designed compounds are synthesized, tested for biological activity, and their binding modes are confirmed through further crystallographic or computational studies, leading to successive rounds of refinement.

Structure-Activity Relationship (SAR) of ST2 Inhibitors nih.gov
Compound ModificationPosition of ModificationResulting Change in Activity (IC₅₀)
Dimethyl amine (3c)4-position of B-ringImproved activity (IC₅₀ = 6.4 µM)
Pyrrolidine (4a)4-position of B-ringImproved activity (IC₅₀ = 5.2 µM)
Piperidine (4b)4-position of B-ringImproved activity (IC₅₀ = 5.2 µM)
Carboxylic acid (10)4-position of B-ringReduced activity
Dimethyl amine (9b)3-position of B-ringImproved activity (IC₅₀ = 6.9 µM)

Investigating Synergistic Effects with Other Therapeutic Agents

Complex diseases like GVHD often require combination therapy to achieve optimal outcomes. nih.gov Investigating the potential for synergistic effects between this compound analogs and other therapeutic agents is a critical avenue for future research.

Potential combination strategies include:

Immunosuppressive Agents: In the context of GVHD, ST2 inhibitors could be combined with standard-of-care immunosuppressants or targeted therapies like JAK inhibitors (e.g., ruxolitinib). nih.gov Such a combination could potentially allow for lower doses of each agent, thereby reducing toxicity while maintaining or enhancing therapeutic efficacy.

Different Mechanisms of Action: Combining drugs that act on different pathways can prevent the development of resistance and produce a more durable response. For example, if an analog is found to have anticancer activity, it could be tested in combination with cytotoxic chemotherapies or other targeted agents. The use of combination therapies is a well-established strategy for other drugs containing heterocyclic scaffolds, such as the use of Grazoprevir with other antivirals for hepatitis C. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Furan-2-ylmethyl)pyrrolidin-3-amine?

Synthesis typically involves multi-step reactions, including alkylation or reductive amination. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to drive reactivity while minimizing side reactions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitution steps .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., amination of heterocyclic intermediates) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the compound .

Q. How is the purity and structural integrity of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR validate the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and furan methylene groups (δ 4.0–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for eye/skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine or furan moieties influence biological activity?

  • Pyrrolidine Substitutions : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability but may reduce receptor binding affinity. Comparative studies with analogs like 1-Cyclopropylpyrrolidin-3-amine show altered pharmacokinetic profiles .
  • Furan Functionalization : Oxidation of the furan ring to carboxylic acid derivatives (e.g., using KMnO4_4) modifies solubility and interaction with hydrophobic targets .
  • Data-Driven Design : Structure-activity relationship (SAR) tables comparing analogs (e.g., IC50_{50} values against enzyme targets) guide rational optimization .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs or kinases). The amine group’s hydrogen-bonding capability is critical for target engagement .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, focusing on pyrrolidine ring flexibility and furan hydrophobicity .
  • Quantum Mechanics (QM) : Calculates electronic properties (e.g., charge distribution) to explain reactivity in nucleophilic environments .

Q. How can contradictions in biological assay data be resolved?

  • Dose-Response Validation : Repeat assays with varying concentrations (e.g., 1 nM–10 µM) to confirm dose-dependent effects.
  • Off-Target Screening : Use selectivity panels (e.g., kinase profiling) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with assays .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Optimization : Buffered solutions (pH 7.4) mimic physiological conditions and prevent amine protonation/deprotonation .
  • Prodrug Design : Acetylation of the amine group enhances stability in acidic environments (e.g., stomach) .
  • Lyophilization : Freeze-drying the compound in inert matrices (e.g., trehalose) extends shelf life .

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